
2-(2-Methylpropanoyl)cycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropanoyl)cycloheptan-1-one is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by a cycloheptanone ring substituted with a 2-methylpropanoyl group at the second position. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)cycloheptan-1-one typically involves the acylation of cycloheptanone with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cycloheptanone+2-Methylpropanoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Methylpropanoyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
科学的研究の応用
2-(2-Methylpropanoyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-(2-Methylpropanoyl)cycloheptan-1-one depends on the specific reaction or application. In general, the compound can act as an electrophile in nucleophilic addition or substitution reactions. The cycloheptanone ring provides a stable framework, while the 2-methylpropanoyl group can participate in various chemical transformations.
類似化合物との比較
Similar Compounds
Cycloheptanone: The parent compound without the 2-methylpropanoyl group.
2-Methylcycloheptanone: A similar compound with a methyl group instead of a 2-methylpropanoyl group.
2-(2-Methylpropanoyl)cyclohexan-1-one: A compound with a cyclohexanone ring instead of a cycloheptanone ring.
Uniqueness
2-(2-Methylpropanoyl)cycloheptan-1-one is unique due to the presence of both a cycloheptanone ring and a 2-methylpropanoyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2-(2-methylpropanoyl)cycloheptan-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)11(13)9-6-4-3-5-7-10(9)12/h8-9H,3-7H2,1-2H3 |
InChIキー |
XZOFBVSEEBMFHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


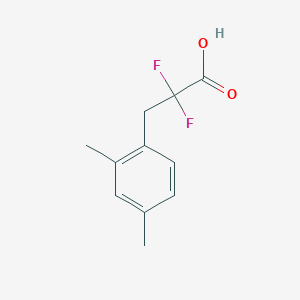
![2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13313467.png)
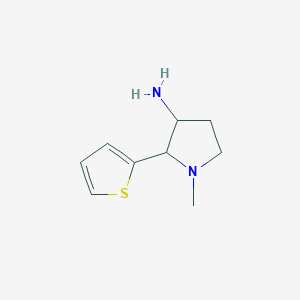
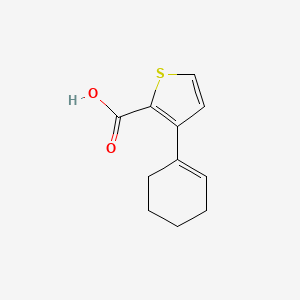
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)

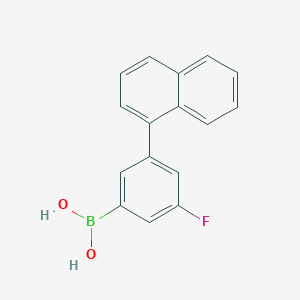

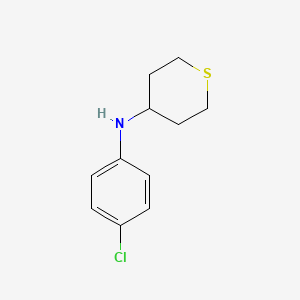
![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)
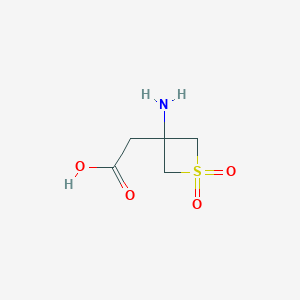
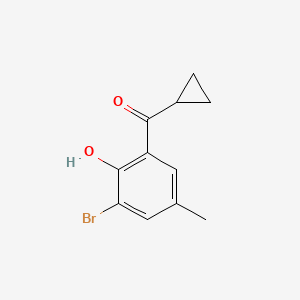
![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)
